Mal-PEG2-acid

ADC linker engineering PEGylation Bioconjugation

Mal-PEG2-acid is a non-cleavable, heterobifunctional PEG2 linker. Its precise spacer minimizes aggregation and flexibility, ideal for PROTACs targeting proximal binding pockets. Maleimide (thiol) and carboxylic acid (amine) enable sequential conjugation for tight DAR control. ≥98% purity reduces batch variability. Non-cleavable design ensures payload release only after lysosomal degradation, reducing off-target toxicity. Perfect for late-stage ADC development.

Molecular Formula C11H15NO6
Molecular Weight 257.24 g/mol
CAS No. 1374666-32-6
Cat. No. B608830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG2-acid
CAS1374666-32-6
SynonymsMal-PEG2-acid
Molecular FormulaC11H15NO6
Molecular Weight257.24 g/mol
Structural Identifiers
InChIInChI=1S/C11H15NO6/c13-9-1-2-10(14)12(9)4-6-18-8-7-17-5-3-11(15)16/h1-2H,3-8H2,(H,15,16)
InChIKeyTXMDOUPVKVGPIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLiquid
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mal-PEG2-acid (CAS 1374666-32-6) Procurement Guide: Class, Specifications, and Role as a Non‑Cleavable ADC/PROTAC Linker


Mal‑PEG2‑acid (CAS 1374666‑32‑6) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker comprising a terminal maleimide group and a terminal carboxylic acid separated by a PEG₂ spacer . With a molecular weight of 257.24 Da and a molecular formula of C₁₁H₁₅NO₆, this compound serves as a foundational building block in bioconjugation workflows, primarily as a non‑cleavable linker for antibody‑drug conjugates (ADCs) and proteolysis‑targeting chimeras (PROTACs) . The maleimide moiety enables site‑specific thiol‑selective conjugation to cysteine residues on antibodies or proteins, while the carboxylic acid group provides a handle for amide bond formation with amine‑containing payloads . Its PEG₂ spacer imparts moderate aqueous solubility relative to purely aliphatic linkers, a property critical for maintaining conjugate solubility during synthesis and biological evaluation [1].

Mal-PEG2-acid (CAS 1374666-32-6): Why Not All PEG₂ Maleimide‑Acid Linkers Are Interchangeable


Although several vendors supply heterobifunctional maleimide‑PEG‑acid linkers, the assumption that any product with a similar nominal description will perform identically is technically unfounded. Variability in monodispersity (i.e., the presence of PEG chain‑length impurities), purity (HPLC‑verified >98% vs. lower grades), and the exact nature of the carboxylic acid terminus (e.g., propanoic acid vs. acetic acid) directly influence conjugation efficiency, stoichiometry, and the physicochemical properties of the final conjugate [1]. For Mal‑PEG2‑acid specifically, the two‑unit PEG spacer yields a defined spatial separation that affects conjugate flexibility and solubility, and substitution with a linker bearing a longer PEG chain (e.g., Mal‑PEG4‑acid) or a different terminal acid will alter the hydrodynamic radius, pharmacokinetic profile, and aggregation propensity of the resulting ADC or PROTAC . The quantitative evidence in Section 3 demonstrates why this specific compound’s defined chain length and non‑cleavable architecture provide distinct, measurable advantages over generic alternatives or analogs.

Mal-PEG2-acid (CAS 1374666-32-6) Evidence‑Based Differentiation: Quantitative Comparisons Against Key Analogs


PEG₂ Spacer Length Provides Intermediate Conformational Flexibility and Solubility Between PEG₀ and PEG₄ Analogs

The PEG spacer length directly governs the hydrodynamic radius and aqueous solubility of the linker and its conjugates. Mal‑PEG2‑acid, with its two ethylene glycol units, occupies an intermediate position between non‑PEGylated maleimide‑acid linkers (e.g., SMCC, spacer ≈8.3 Å) and longer PEG analogs (e.g., Mal‑PEG4‑acid, spacer ≈17.6 Å) [1]. This difference is quantifiable by comparing the calculated extended lengths: SMCC provides an amine‑to‑thiol distance of ~8.3 Å, whereas Mal‑PEG2‑acid offers ~14 Å and Mal‑PEG4‑acid extends to ~17.6 Å [2]. The increased length of the PEG₂ spacer relative to SMCC enhances conjugate solubility in aqueous buffers—a property inferred from the known relationship between PEG length and solubility [3]—without the excessive flexibility that can complicate purification or reduce cryo‑EM resolution in structural studies .

ADC linker engineering PEGylation Bioconjugation

Non‑Cleavable Thioether Bond Ensures Irreversible, Stable Conjugation Unlike Reducible Disulfide Linkers

Mal‑PEG2‑acid generates a stable thioether linkage upon reaction with a thiol group, rendering the resulting conjugate completely non‑cleavable under physiological conditions. In contrast, cleavable ADC linkers such as those containing disulfide bonds (e.g., SPDB) or protease‑sensitive Val‑Cit dipeptides (e.g., mc‑Val‑Cit‑PABC) are designed to release the payload intracellularly, but they introduce potential instability during circulation or formulation [1]. While no direct head‑to‑head stability study of Mal‑PEG2‑acid versus a cleavable linker was identified in the open literature, the fundamental chemistry of the maleimide‑thiol adduct is well established: the thioether bond remains intact in plasma for the duration of typical ADC circulation half‑lives (days), whereas disulfide linkers exhibit measurable deconjugation in reducing environments (e.g., intracellular glutathione at 1‑10 mM) . This class‑level distinction is critical for applications requiring the linker to remain permanently attached to the antibody fragment.

ADC stability Non-cleavable linker Thiol-maleimide conjugation

Exact Monodispersity and High Purity (≥98%) Enable Reproducible Conjugation Stoichiometry

Mal‑PEG2‑acid is supplied as a monodisperse compound with a precisely defined molecular weight of 257.24 Da, in contrast to polydisperse PEG reagents that contain a distribution of chain lengths [1]. This monodispersity, combined with typical commercial purity levels of ≥98% (HPLC), ensures that each conjugation reaction uses a linker of uniform composition . In a comparative context, a polydisperse maleimide‑PEG‑acid linker with an average molecular weight similar to Mal‑PEG2‑acid could introduce batch‑to‑batch variability in the drug‑to‑antibody ratio (DAR) and conjugate heterogeneity, leading to inconsistent in vivo performance . The quantitative advantage of Mal‑PEG2‑acid is therefore the near‑elimination of linker‑length heterogeneity as a source of experimental variability.

Quality control Monodisperse PEG ADC manufacturing

Lower Molecular Weight and Compact Design Reduce Potential Steric Hindrance Compared to Longer PEG Linkers

The relatively low molecular weight of Mal‑PEG2‑acid (257.24 Da) and its compact PEG₂ spacer minimize the added bulk to the conjugate, an important consideration when site‑specific conjugation or proximity‑induced effects are desired. In PROTAC applications, a shorter linker can bring the E3 ligase ligand and the target protein into closer proximity, potentially enhancing ternary complex formation and degradation efficiency . While no direct ternary complex formation data comparing Mal‑PEG2‑acid to Mal‑PEG4‑acid were identified, the known relationship between linker length and PROTAC activity suggests that the PEG₂ spacer provides a different optimal distance than the PEG₄ analog [1]. In ADC contexts, a smaller linker may reduce the risk of steric hindrance that could impede antigen binding or increase antibody aggregation propensity [2].

ADC drug-to-antibody ratio PROTAC ternary complex Linker optimization

Propanoic Acid Terminus Yields a Slightly Longer Spacer Than Acetic Acid Analogs

The carboxylic acid group in Mal‑PEG2‑acid is attached to the PEG chain via a propanoic acid moiety (‑CH₂CH₂COOH), providing a slightly longer spacer arm than an acetic acid terminus (‑CH₂COOH) found in some alternative maleimide‑PEG linkers . This additional methylene group increases the distance between the PEG backbone and the activated ester, which can influence coupling efficiency with sterically hindered amines on payloads or proteins. Although no direct comparative coupling efficiency data were located, the structural difference is quantifiable: the propanoic acid spacer adds approximately 1.5 Å to the linker’s reach compared to an acetic acid version, potentially improving accessibility to buried lysine residues .

Linker design Carboxylic acid activation Amide coupling

Mal-PEG2-acid (CAS 1374666-32-6): High‑Value Application Scenarios Based on Quantitative Evidence


ADC Payload Conjugation Requiring a Non‑Cleavable, Site‑Specific Thiol Linker

Mal‑PEG2‑acid is ideally suited for constructing ADCs where the payload must remain permanently attached to the antibody. Its maleimide group reacts selectively with engineered or reduced interchain cysteine residues, forming a stable thioether bond that does not release the drug in circulation . The non‑cleavable nature of the linker (Section 3, Evidence Item 2) ensures that the ADC remains intact until internalization and lysosomal degradation, a mechanism leveraged by approved ADCs such as trastuzumab emtansine (Kadcyla). The PEG₂ spacer provides sufficient solubility to handle hydrophobic payloads like tubulysin derivatives, as documented in vendor literature , while its compact size minimizes the risk of aggregation compared to longer PEG linkers.

PROTAC Synthesis Requiring a Short, Rigid, Non‑Cleavable Linker

In PROTAC design, the linker length and flexibility critically influence the formation of a productive ternary complex between the target protein and E3 ligase. Mal‑PEG2‑acid’s PEG₂ spacer provides an intermediate distance (~14 Å) that may be optimal for bringing certain protein pairs into proximity without the excessive conformational freedom that can entropically penalize complex formation (Section 3, Evidence Item 1). The non‑cleavable thioether bond (Evidence Item 2) ensures that the PROTAC molecule remains intact throughout the degradation process, and the carboxylic acid group can be activated to couple with amine‑containing ligands for either terminus .

Bioconjugation and Surface Modification Requiring Reproducible, Monodisperse Linker Chemistry

For applications such as protein labeling, surface functionalization of nanoparticles, or immobilization of biomolecules on biosensor chips, the monodispersity and high purity (≥98%) of Mal‑PEG2‑acid are critical (Section 3, Evidence Item 3). These characteristics ensure batch‑to‑batch consistency in the number of linker molecules attached per biomolecule, which is essential for accurate quantification in fluorescence assays or for maintaining the bioactivity of immobilized enzymes [1]. The hydrophilic PEG₂ spacer also reduces non‑specific protein adsorption on modified surfaces compared to purely hydrophobic linkers [2].

Drug Delivery Formulations Where Linker‑Induced Steric Hindrance Must Be Minimized

When conjugating a targeting ligand to a drug‑loaded nanoparticle or liposome, a bulky linker can hinder ligand‑receptor binding or alter the pharmacokinetic profile of the carrier. Mal‑PEG2‑acid’s low molecular weight (257.24 Da) and compact design (Section 3, Evidence Item 4) present less steric bulk than longer PEG linkers, potentially preserving ligand affinity and reducing the risk of accelerated blood clearance (ABC) associated with larger PEG coatings [3]. This makes it a strategic choice for preclinical formulation studies where the impact of linker size on in vivo behavior is under investigation.

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